molecular formula C25H23BrN2O3 B11984785 9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-96-0

9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Katalognummer: B11984785
CAS-Nummer: 303060-96-0
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: SHZRKSAOHDUPEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core substituted with a bromine atom at position 9, a 4-ethoxyphenyl group at position 5, and a 4-methoxyphenyl group at position 2. Bromine at position 9 may serve as a leaving group in substitution reactions or participate in halogen bonding.

Eigenschaften

CAS-Nummer

303060-96-0

Molekularformel

C25H23BrN2O3

Molekulargewicht

479.4 g/mol

IUPAC-Name

9-bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23BrN2O3/c1-3-30-20-11-6-17(7-12-20)25-28-23(21-14-18(26)8-13-24(21)31-25)15-22(27-28)16-4-9-19(29-2)10-5-16/h4-14,23,25H,3,15H2,1-2H3

InChI-Schlüssel

SHZRKSAOHDUPEZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazolo[1,5-c][1,3]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromo group: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of ethoxy and methoxy groups: These groups are introduced through etherification reactions using ethyl and methyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can produce a variety of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below highlights key structural differences among analogs:

Compound Name Position 9 Position 5 Position 2 Notable Features
Target Compound Br 4-Ethoxyphenyl (OCH₂CH₃) 4-Methoxyphenyl (OCH₃) Dual EDGs (ethoxy, methoxy)
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-... () Cl 4-Bromophenyl 4-Methoxyphenyl Bromine at position 5; chloro at 9
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-... () Br 4-Nitrophenyl (NO₂) 4-Methylphenyl (CH₃) Electron-withdrawing nitro group
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-... () Br 4-Butoxyphenyl (OCH₂CH₂CH₂CH₃) 4-Ethoxyphenyl Longer alkoxy chain (butoxy)
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... () Br 4-Fluorophenyl (F) 4-Methylphenyl Fluorine’s electronegativity

Key Observations :

  • Electronic Effects : The nitro group in ’s compound reduces electron density, contrasting with the EDGs in the target compound. Fluorine () introduces electronegativity without strong EDG/EWG effects .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target Compound Estimated C₂₆H₂₅BrN₂O₄ ~518 (estimated) Not reported Likely low water solubility
C₂₃H₁₈BrN₃O₃ 464.319 Not reported Low (nitro group enhances polarity)
Ethyl 5-(2-Bromophenylamino)-... () C₂₁H₁₇BrN₄O₃ 452.29 (M⁺) 207–209 Moderate (ester functionality)

Notes:

  • The target compound’s molecular weight is higher than ’s due to longer alkoxy chains.
  • Melting points correlate with crystallinity; ’s compound forms red crystals, suggesting ordered packing .
Spectroscopic Data Comparison
Compound IR (cm⁻¹) MS (m/z) NMR Features
Target Compound Expected C-O stretches (1050–1250) Not reported Aromatic protons, ethoxy/methoxy signals
Not reported 463.053 (Monoisotopic) Methyl and nitro group signals
1710 (ester C=O), 1660, 1640 (C=N/C=O) 452/454 (M⁺), 453/455 (MH⁺) Aromatic splitting patterns

Biologische Aktivität

The compound 9-Bromo-5-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the benzo[e]pyrazolo[1,5-c][1,3]oxazine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2}, with a molecular weight of approximately 396.29 g/mol. The structural characteristics include:

  • Bromine atom at position 9.
  • Ethoxyphenyl and methoxyphenyl substituents at positions 5 and 2, respectively.
  • A dihydro structure contributing to its unique reactivity.

Table 1: Physical Properties

PropertyValue
Molecular Weight396.29 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Research has indicated that compounds similar to 9-bromo derivatives exhibit significant anticancer properties. For instance, studies have shown that pyrazoloquinoline derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

  • Mechanisms of Action :
    • Induction of apoptosis through the downregulation of anti-apoptotic proteins such as XIAP.
    • Inhibition of cell proliferation via interference with Cyclin D1 expression.
  • Case Study :
    • A recent study demonstrated that a related compound inhibited tumor growth in xenograft models when administered at doses of 150 mg/kg for six weeks, leading to reduced tumor mass and altered expression of oncogenes .

Antimicrobial Activity

Emerging evidence suggests that the compound may also exhibit antimicrobial properties. Similar compounds have been tested against various bacterial strains with promising results.

  • Minimum Inhibitory Concentration (MIC) values reported for related compounds ranged from 128 to 256 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinoline derivatives has been documented in various studies. These compounds have shown to modulate inflammatory pathways effectively.

  • Mechanisms :
    • Inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
    • Suppression of nuclear factor kappa B (NF-kB) activation.

Table 2: Summary of Biological Activities

Activity TypeMechanismModel/Study Reference
AnticancerApoptosis inductionXenograft models
AntimicrobialInhibition of bacterial growthMIC studies
Anti-inflammatoryCytokine suppressionIn vitro studies

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.